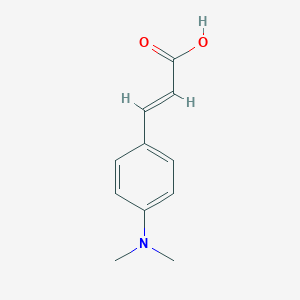

p-(Dimethylamino)cinnamic acid

Description

Historical Context and Evolution of Research on Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds that are widely distributed in the plant kingdom, found in fruits, vegetables, and spices like cinnamon. thepharmajournal.comnih.gov They are key intermediates in the shikimate and phenylpropanoid pathways, which are responsible for the biosynthesis of a vast array of natural products in plants, including flavonoids, lignins, and anthocyanins. thepharmajournal.comjocpr.com Historically, research on cinnamic acid derivatives has been driven by their diverse biological activities, which include antioxidant, antimicrobial, and anti-inflammatory properties. nih.govbeilstein-journals.orgnih.gov The structural simplicity of the cinnamic acid skeleton, consisting of a benzene (B151609) ring, a double bond, and a carboxylic acid group, allows for straightforward chemical modifications, leading to the synthesis of a wide range of derivatives with enhanced or novel functionalities. nih.govnih.gov This has paved the way for extensive structure-activity relationship studies aimed at developing new therapeutic agents. nih.gov

Significance of 4-(Dimethylamino)cinnamic Acid as a Model Fluorophore and Bioactive Scaffold

A primary area of interest in DMACA research is its function as a model fluorophore. The molecule exhibits intramolecular charge transfer (ICT), a phenomenon where upon photoexcitation, an electron is transferred from the electron-donating dimethylamino group to the electron-accepting part of the molecule. researchgate.netnih.gov This ICT process is highly sensitive to the polarity of the surrounding environment, making DMACA an excellent fluorescent probe for studying the microenvironments of systems like micelles and proteins. researchgate.netnih.gov For instance, studies have shown that the fluorescence of DMACA changes upon binding to bovine serum albumin (BSA), allowing for the investigation of protein-ligand interactions. nih.govbiocrick.comnih.gov

Beyond its photophysical applications, 4-(dimethylamino)cinnamic acid serves as a valuable bioactive scaffold. Cinnamic acid derivatives, in general, are known to possess a broad spectrum of therapeutic applications, including antitumor activity. nih.govtargetmol.com The specific structural features of DMACA make it a promising candidate for the rational design of new bioactive compounds. beilstein-journals.org Research has explored its potential in various biological contexts, leveraging its ability to interact with biomolecules.

Interdisciplinary Research Landscape Involving 4-(Dimethylamino)cinnamic Acid

The unique properties of 4-(dimethylamino)cinnamic acid have fostered a rich and interdisciplinary research landscape. In analytical chemistry, it has been successfully employed as a matrix in matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry, enabling high-resolution imaging of lipids and other biomolecules. chemrxiv.org In plant biology, its fluorescent properties have been harnessed to visualize proanthocyanidins (B150500) in plant tissues at high resolution. nih.govfrontiersin.org Furthermore, its interactions with proteins and other biological macromolecules are of significant interest in biochemistry and biophysics, providing insights into fundamental biological processes. nih.govnih.gov The synthesis and characterization of DMACA and its derivatives also remain an active area of research in organic and medicinal chemistry. mdpi.com

Detailed Research Findings

The following tables present a selection of research findings on 4-(Dimethylamino)cinnamic acid, highlighting its photophysical properties and its interactions with biological systems.

Photophysical Properties of 4-(Dimethylamino)cinnamic Acid in Different Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| 1,4-Dioxane | 365 | 450 | 0.45 | 1.80 |

| DMF | 380 | 520 | 0.10 | 0.50 |

This table is based on data from a study on the photophysical properties of aminocinnamic acids. mdpi.com

Thermodynamic Parameters for the Binding of 4-(Dimethylamino)cinnamic Acid to Serum Albumins

| Protein | Binding Constant (Ka) (10⁴ dm³/mol) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) |

| Bovine Serum Albumin (BSA) | ~1 | Positive | Positive |

| Human Serum Albumin (HSA) | ~1 | Positive | Positive |

This table summarizes findings from a fluorescence spectroscopic study on the interaction of DMACA with serum albumins, indicating that the binding is an entropy-driven process. biocrick.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNPVMCASGWEHM-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552-96-1 | |

| Record name | p-(Dimethylamino)cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1552-96-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(dimethylamino)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Dimethylamino Cinnamic Acid

Advanced Synthetic Approaches for 4-(Dimethylamino)cinnamic Acid Core Structure

The construction of the 4-(dimethylamino)cinnamic acid framework is predominantly achieved through condensation reactions, which form the carbon-carbon double bond characteristic of cinnamic acids. The choice of reaction and conditions can significantly influence the yield and purity of the final product.

Condensation Reactions in Cinnamic Acid Synthesis

Two classical and widely employed methods for the synthesis of cinnamic acid derivatives are the Knoevenagel condensation and the Perkin reaction. wikipedia.orgwikipedia.orgbyjus.comjk-sci.comlongdom.org

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. wikipedia.orgthermofisher.com For the synthesis of 4-(dimethylamino)cinnamic acid, this would typically involve the condensation of 4-dimethylaminobenzaldehyde with malonic acid. The reaction is often catalyzed by a weak base, such as an amine. wikipedia.org A modification of this reaction, known as the Doebner modification, utilizes pyridine as a solvent and can lead to decarboxylation when a carboxylic acid is one of the electron-withdrawing groups on the active methylene compound. wikipedia.org Studies have shown that amino acids can also serve as effective and more environmentally friendly catalysts for the Knoevenagel condensation.

The Perkin reaction provides an alternative route, utilizing the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. wikipedia.orgbyjus.comiitk.ac.in In the context of 4-(dimethylamino)cinnamic acid synthesis, 4-dimethylaminobenzaldehyde would be reacted with acetic anhydride, with sodium acetate often serving as the base catalyst. byjus.comiitk.ac.in This reaction typically requires high temperatures and long reaction times. jk-sci.com

A direct synthesis approach has also been reported for cinnamic acids, starting from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, 4-dimethylaminopyridine (4-DMAP), and pyridine at elevated temperatures. nih.gov This method offers the advantage of a one-pot synthesis, avoiding the need for pre-formed anhydrides. nih.gov

| Reaction | Reactants | Catalyst/Reagents | Key Features |

| Knoevenagel Condensation | 4-Dimethylaminobenzaldehyde, Malonic acid | Weak base (e.g., amine, pyridine) | Mild reaction conditions. wikipedia.org |

| Perkin Reaction | 4-Dimethylaminobenzaldehyde, Acetic anhydride | Alkali salt of the acid (e.g., Sodium acetate) | Requires high temperatures. wikipedia.orgjk-sci.com |

| Direct Synthesis | 4-Dimethylaminobenzaldehyde, Acetic acid | Boron tribromide, 4-DMAP, Pyridine | One-pot procedure. nih.gov |

Optimization of Reaction Conditions and Yields

The efficiency of cinnamic acid synthesis can be significantly enhanced by optimizing various reaction parameters. For the Knoevenagel condensation of benzaldehyde with malonic acid, a study demonstrated that using pyridine as a catalyst with a molar ratio of benzaldehyde to malonic acid of 1:3 and a reaction time of 90 minutes resulted in a product yield of 90%. researchgate.net Another green synthesis approach for cinnamic acid via Knoevenagel condensation reported a practical yield of approximately 75%. bepls.com

In a study on the direct synthesis of cinnamic acids using boron tribromide, yields ranging from 53% to 81% were achieved depending on the specific aromatic aldehyde and reaction conditions. nih.gov For example, the synthesis of p-chlorocinnamic acid resulted in an 80% yield. nih.gov

Derivatization Strategies for 4-(Dimethylamino)cinnamic Acid

The carboxylic acid group of 4-(dimethylamino)cinnamic acid provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with tailored properties.

Esterification Reactions and Formation of Cinnamate Derivatives

Esterification is a common derivatization strategy for carboxylic acids. The Steglich esterification is a particularly mild and effective method that utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. cmu.ac.thwikipedia.orgorganic-chemistry.orgchemistry-online.com This reaction can be performed at room temperature and is suitable for sensitive substrates. wikipedia.orgorganic-chemistry.org

The mechanism of Steglich esterification involves the activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate. cmu.ac.th DMAP then acts as an acyl transfer agent, which subsequently reacts with the alcohol to form the desired ester. nih.gov The use of DMAP can significantly accelerate the reaction and suppress side reactions. organic-chemistry.org A study on the synthesis of cinnamyl cinnamate esters reported a near-quantitative yield of 98% using the Steglich method, compared to a 41% yield using the acyl halide method. cmu.ac.th

| Esterification Method | Coupling Agent/Catalyst | Key Features |

| Steglich Esterification | DCC or EDC, DMAP | Mild conditions, high yields. wikipedia.orgorganic-chemistry.org |

| Acyl Halide Method | - | Can result in lower yields compared to Steglich. cmu.ac.th |

Amidation Reactions for Cinnamamide (B152044) Analogues

The formation of amides from 4-(dimethylamino)cinnamic acid is another important transformation. Similar to esterification, carbodiimide coupling agents like EDC are frequently employed to facilitate the formation of the amide bond between the carboxylic acid and an amine. nih.govchemistrysteps.com The addition of 1-hydroxybenzotriazole (HOBt) as an additive can further improve the efficiency of the coupling reaction, especially with less reactive amines. nih.gov

A study on the amidation of electron-deficient amines with carboxylic acids found that using 1 equivalent of EDC and 1 equivalent of DMAP, along with a catalytic amount of HOBt, provided the best results. nih.gov The reaction proceeds through the formation of a reactive HOBt ester, which is then converted to a highly reactive acyliminium ion intermediate by DMAP. nih.gov In another study, the optimization of the N-amidation of cinnamic acid using EDC hydrochloride as the coupling agent in anhydrous THF at 60°C resulted in a 93.1% yield of the amide product. analis.com.my

Coupling with Complex Molecular Scaffolds

The reactivity of the carboxylic acid group of 4-(dimethylamino)cinnamic acid allows for its conjugation to more complex molecular structures, thereby imparting its properties to the target molecule. For instance, cinnamic acid and its derivatives have been coupled with aminoadamantanes. researchgate.net This type of coupling can be achieved through the formation of a mixed anhydride from the cinnamic acid and subsequent reaction with the amine. researchgate.net

Furthermore, 4-(dimethylamino)cinnamic acid has been utilized in the functionalization of pyranoflavylium pigments. cmu.ac.th In this work, the esterification was achieved using EDC as the coupling agent, with an impressive reaction yield of 99% under optimized conditions. cmu.ac.th These examples highlight the utility of 4-(dimethylamino)cinnamic acid as a versatile building block for the synthesis of complex, functional molecules.

Novel Chemical Reactivities and Mechanistic Insights in Derivatization

The derivatization of 4-(Dimethylamino)cinnamic acid (DMACA) and related cinnamic acids involves a range of chemical transformations, with recent research uncovering novel reactivities and providing deeper mechanistic understanding. Key among these are photochemical reactions and advanced amidation and esterification techniques that proceed through well-defined reactive intermediates.

Photochemical [2+2] Cycloaddition: Cinnamic acid and its derivatives are known to undergo photochemical [2+2] cycloaddition reactions, which represent a direct method for constructing four-membered rings. Upon UV irradiation, the alkene moieties of two cinnamic acid molecules can align and react to form a cyclobutane ring, leading to various diastereomers known as truxinic acids. researchgate.net However, in solution, this reaction often competes with E/Z photoisomerization. A significant advancement in controlling this reactivity is the use of covalent templates, such as 1,8-dihydroxynaphthalene. This template-directed approach aligns two cinnamic acid units in close proximity (<4.2 Å), fulfilling the Schmidt criteria for solid-state photochemical reactions and enabling the selective formation of symmetrical and unsymmetrical β-truxinic acids in high yields and as single diastereomers. For some derivatives, this cycloaddition is reversible; for instance, specific cinnamate-based films can undergo cyclization under 365 nm UV light, and the cyclobutane ring can be cleaved by irradiation at 254 nm. researchgate.net

Twisted Intramolecular Charge Transfer (TICT): A unique photochemical property of 4-(Dimethylamino)cinnamic acid is its exhibition of dual fluorescence in polar solvents. This phenomenon is attributed to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.net Upon photoexcitation, the molecule initially exists in a delocalized excited state. Subsequently, the dimethylamino [-N(CH3)2] group twists approximately 90° relative to the phenyl ring. This twisting leads to the formation of a highly polar TICT state with a significant change in dipole moment. researchgate.net This excited-state structural change is a novel form of reactivity that is highly sensitive to the molecule's environment, such as solvent polarity. researchgate.net

Mechanisms of Amidation and Esterification: Recent synthetic approaches to cinnamic acid derivatives have provided detailed mechanistic insights into common transformations like amidation. The activation of the carboxylic acid group is a critical step. For example, using triazine-based reagents, the carboxyl group attacks the electrophilic reagent to form an active ester intermediate. nih.gov In a method utilizing (N,N'-dialkyl)triazinedione-4-(dimethylamino)pyridine (ATD-DMAP), the carboxyl group attacks the triazinedione, which then reacts with DMAP to generate a highly reactive N-acylpyridinium species that readily couples with amines to form the corresponding amide. nih.govbeilstein-journals.org This highlights a mechanism where the derivatizing reagent facilitates the formation of a more electrophilic intermediate, which is then susceptible to nucleophilic attack.

Functionalization of Peripheral Groups for Modified Properties

The functional groups of 4-(Dimethylamino)cinnamic acid—specifically the dimethylamino group on the phenyl ring and the carboxylic acid group—are key targets for modification to alter the molecule's physicochemical properties for specific applications. nih.gov The nature and position of substituents on the cinnamic acid skeleton play a crucial role in determining the efficacy of the resulting derivatives. nih.gov

Application in MALDI Imaging Mass Spectrometry: A prominent example of property modification through functionalization is the use of 4-(Dimethylamino)cinnamic acid as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS). The amination of the cinnamic acid backbone results in a molecule with significantly enhanced properties for this analytical technique. nih.govchemrxiv.org

Compared to conventional matrices, DMACA exhibits several superior characteristics:

Optical Properties: It possesses a high extinction coefficient at the 355 nm wavelength typically used by MALDI lasers. This strong absorption allows for efficient energy transfer to the analyte, leading to better ionization. nih.govchemrxiv.org

Sensitivity and Stability: DMACA demonstrates high sensitivity, particularly for the analysis of polar lipids like phospholipids and sulfatides. nih.gov It is also stable under high vacuum conditions, a critical requirement for MALDI-IMS instrumentation. chemrxiv.org

High Spatial Resolution: The enhanced optical properties of DMACA allow for the use of lower laser power without compromising sensitivity. nih.govchemrxiv.org This reduction in laser energy minimizes tissue damage and allows for a smaller laser spot size, enabling high spatial resolution imaging at the 5 μm pixel level on commercial instruments. nih.govchemrxiv.org

The performance of DMACA has been shown to outperform standard matrices like 1,5-diaminonaphthalene (DAN) and 2,5-dihydroxyacetophenone (DHA) at small pixel sizes (≤10 μm) in terms of signal intensity and the number of molecular annotations. chemrxiv.org

Table 1: Comparison of MALDI Matrix Properties

| Feature | 4-(Dimethylamino)cinnamic acid (DMACA) | 1,5-diaminonaphthalene (DAN) | 2,5-dihydroxyacetophenone (DHA) |

|---|---|---|---|

| Primary Use | High-resolution lipid imaging nih.gov | Lipid imaging | Ganglioside imaging chemrxiv.org |

| Vacuum Stability | High chemrxiv.org | Lower | Lower chemrxiv.org |

| Absorption @ 355 nm | High extinction coefficient nih.govchemrxiv.org | Moderate | Moderate |

| Sensitivity | High for polar lipids nih.gov | Good | Good, but can cause fragmentation chemrxiv.org |

| Spatial Resolution | Enables ≤5 μm pixel size nih.govchemrxiv.org | Typically >10 μm | Typically >10 μm |

| Laser Power Req. | Lower nih.govchemrxiv.org | Higher | Higher |

This functionalization of the cinnamic acid core into DMACA provides a clear example of how modifying a peripheral group (the amino group at the 4-position) leads to a molecule with specialized and enhanced properties for a demanding analytical application. nih.gov

Fundamental Photophysical Processes

Intramolecular Charge Transfer (ICT) Mechanisms and Fluorescence

The photophysical behavior of 4-(Dimethylamino)cinnamic acid (DMACA) is largely governed by intramolecular charge transfer (ICT) processes. biocrick.com This phenomenon involves the redistribution of electron density from the electron-donating dimethylamino group to the electron-accepting cinnamic acid moiety upon photoexcitation. mdpi.com This charge transfer results in a significant increase in the dipole moment of the molecule in the excited state compared to the ground state. researchgate.netrsc.org

The ICT character of the excited state is evident from the pronounced solvatochromism observed in the fluorescence spectra, where the emission wavelength is highly dependent on the polarity of the surrounding medium. rsc.org In many flexible donor-acceptor molecules, the ICT process is a crucial first step in charge-separation events. nih.gov Studies on DMACA and similar compounds, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), have been fundamental in developing models for photoinduced charge transfer. mdpi.comnih.govmdpi.com The fluorescence of DMACA is a sensitive probe of its microenvironment, a property that has been exploited in studies of surfactant systems and protein binding. biocrick.com For instance, the ICT fluorescence intensity of DMACA is observed to increase when bound to ionic micelles like sodium dodecyl sulfate (B86663) (SDS) and cetyl trimethyl ammonium (B1175870) bromide (CTAB). biocrick.com

Dual Fluorescence Phenomena in Polar Media

A key characteristic of 4-(Dimethylamino)cinnamic acid and related "push-pull" molecules in polar solvents is the exhibition of dual fluorescence. researchgate.net This is observed as two distinct emission bands in the fluorescence spectrum. The normal, shorter-wavelength fluorescence band is attributed to a locally excited (LE) state, which has a more planar geometry. The second, anomalous, red-shifted fluorescence band is ascribed to an intramolecular charge transfer (ICT) state. researchgate.netnih.gov

The appearance of the ICT band is highly dependent on the polarity of the solvent. In nonpolar solvents, typically only the LE emission is observed. As the solvent polarity increases, the ICT band begins to appear and its intensity grows, often at the expense of the LE band. mdpi.com This stabilization of the highly polar ICT state by polar solvent molecules is a hallmark of this phenomenon. researchgate.netmdpi.com While DMABN is the most classic example of a molecule exhibiting dual fluorescence, DMACA also displays this behavior, which has been assigned to emission from a delocalized excited state and a twisted intramolecular charge transfer (TICT) state. researchgate.netmdpi.com

Role of Twisted Intramolecular Charge Transfer (TICT) States

The concept of Twisted Intramolecular Charge Transfer (TICT) is central to explaining the dual fluorescence and non-radiative decay pathways in DMACA and analogous molecules. mdpi.comresearchgate.net The TICT model posits that upon excitation, the molecule can relax from the initial LE state to a lower-energy charge-transfer state by undergoing a conformational change, specifically the twisting of the dimethylamino group relative to the plane of the phenyl ring. nih.govnih.gov

This rotation to a perpendicular or near-perpendicular geometry decouples the electron-donating amino group from the π-system of the acceptor moiety, which facilitates a more complete charge separation and results in a highly polar excited state. nih.govnih.gov Theoretical calculations have shown that a twist angle of 90° for the N(CH3)2 group produces a state of minimum energy and maximum dipole moment change. researchgate.net The TICT state is often, but not always, emissive. mdpi.com In the case of DMACA, the dual fluorescence in polar media is attributed to emissions from both a delocalized excited (DE) state and this TICT state. researchgate.net The formation and stabilization of the TICT state are strongly influenced by the solvent's polarity and viscosity. researchgate.net

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process that can occur in molecules like 4-(Dimethylamino)cinnamic acid. In this process, the absorption of light leads to the transfer of an electron from the electron-rich dimethylamino group to an acceptor. This can be an intramolecular process, as seen in the formation of the ICT state, or an intermolecular process with an external electron acceptor.

Studies on related compounds have demonstrated that the TICT excited state can act as both an electron donor and an acceptor. researchgate.net For instance, UV irradiation of similar 4-(N,N-dimethylamino)phenyl compounds in chloroform (B151607) can lead to a retropinacol reaction, which proceeds via a photoinduced electron transfer mechanism. rsc.org The reaction involves the excited molecule transferring an electron, initiating a series of rapid subsequent chemical steps. rsc.org Furthermore, the reaction kinetics of cinnamic acids with radicals in alcoholic solutions have been shown to involve a fast electron-transfer process from the phenoxide anion of the acid. nih.gov These examples highlight the capacity of the excited DMACA molecule to engage in electron transfer reactions, a key aspect of its photochemistry. rsc.org

Environmental Modulation of Photophysical Properties

Solvent Polarity and pH Effects on Absorption and Emission Spectra

The absorption and emission spectra of 4-(Dimethylamino)cinnamic acid are highly sensitive to the surrounding environment, particularly solvent polarity and pH. researchgate.net This sensitivity, known as solvatochromism, is a direct consequence of the change in the molecule's dipole moment upon electronic excitation. nih.govsemanticscholar.org

Solvent Polarity: An increase in solvent polarity typically causes a bathochromic (red) shift in the fluorescence emission spectrum. nih.govscispace.com This is due to the greater stabilization of the more polar excited state (especially the ICT state) by polar solvent molecules compared to the less polar ground state. researchgate.netnih.gov The absorption spectrum is generally less sensitive to solvent polarity than the emission spectrum. nih.gov The significant Stokes shift (the difference between the absorption and emission maxima) in polar solvents is indicative of a substantial change in electronic distribution and geometry between the ground and excited states. rsc.org

The table below illustrates the effect of solvent polarity on the absorption and emission maxima of a related cinnamic acid derivative, Sinapic Acid, demonstrating the typical red-shift observed with increasing solvent polarity. nih.gov

| Solvent | Polarity Index | Absorption Max (nm) | Emission Max (nm) |

| Gas Phase | 0.0 | 320.18 | 381 |

| Toluene | 2.4 | 344.18 | 417 |

| Chloroform | 4.1 | 347.16 | 421 |

| Ethanol | 4.3 | 348.11 | 423 |

| Methanol | 5.1 | 349.34 | 424 |

| Water | 10.2 | 356.26 | 429 |

pH Effects: The pH of the medium can also significantly alter the spectroscopic properties of DMACA by affecting the protonation state of the molecule. researchgate.net DMACA has two potential sites for protonation: the carbonyl group of the carboxylic acid and the amino nitrogen. It has been observed that weak acids tend to protonate the carbonyl group, while strong acids favor the protonation of the amino nitrogen. researchgate.net Protonation at either site will alter the electronic structure of the molecule, thereby changing its absorption and emission characteristics. For instance, protonation of the dimethylamino group would eliminate its electron-donating ability, thus inhibiting the formation of the ICT state and quenching the characteristic long-wavelength fluorescence.

Hydrogen Bonding Interactions and Their Spectroscopic Manifestations

Hydrogen bonding plays a crucial role in the supramolecular chemistry of 4-(dimethylamino)cinnamic acid (DMACA), influencing its crystal packing, solubility, and spectroscopic properties. The primary hydrogen bonding motif in cinnamic acids involves the carboxylic acid groups, which readily form strong O–H···O hydrogen bonds. This typically leads to the formation of centrosymmetric dimers, a common feature for carboxylic acids in the solid state. core.ac.uknih.gov These dimers are further interconnected by weaker C–H···O intermolecular hydrogen bonds, where the carbon atom can be part of the aromatic ring or the olefinic group, creating a layered crystal structure. nih.gov

The spectroscopic manifestations of these hydrogen bonding interactions are most evident in vibrational and nuclear magnetic resonance spectroscopy. In infrared (IR) spectroscopy, the strong hydrogen bonding in dimers leads to a characteristic broad absorption band for the O-H stretching vibration, typically observed in the 2500–3300 cm⁻¹ region. nih.gov The C=O stretching frequency is also sensitive to hydrogen bonding; in the dimeric form, it appears at a lower wavenumber compared to the monomeric form due to the weakening of the carbonyl bond.

In solution, the extent of dimerization and other hydrogen-bonding interactions depends on the nature of the solvent. In non-polar solvents, the dimeric structure is favored, while in polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can compete for hydrogen bonding with the carboxylic acid group, leading to the disruption of dimers and the formation of solute-solvent hydrogen bonds. researchgate.net These interactions can be monitored by changes in the chemical shifts of the carboxylic acid proton in ¹H NMR spectroscopy.

Inclusion Complexation with Cyclodextrins and Micellar Systems

The poor aqueous solubility of many cinnamic acid derivatives, including 4-(dimethylamino)cinnamic acid, can be significantly improved through the formation of inclusion complexes with cyclodextrins (CDs). unime.itresearchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, which can encapsulate guest molecules of appropriate size and polarity. unime.itnih.gov The formation of an inclusion complex with DMACA typically involves the insertion of the hydrophobic phenyl ring into the cyclodextrin (B1172386) cavity, while the more polar carboxylic acid group remains near the wider rim, interacting with the aqueous environment. unime.it

This encapsulation has profound effects on the photophysical properties of DMACA. The restricted environment of the cyclodextrin cavity can lead to enhanced fluorescence intensity and a blue shift in the emission maximum. This is attributed to the reduced non-radiative decay pathways and the lower polarity of the microenvironment within the CD cavity compared to bulk water.

In micellar systems, 4-(dimethylamino)cinnamic acid exhibits interesting behavior depending on the nature of the surfactant. In ionic micelles such as sodium dodecyl sulfate (SDS) and cetyl trimethyl ammonium bromide (CTAB), the intramolecular charge transfer (ICT) fluorescence intensity of DMACA increases. biocrick.com This suggests that the probe molecule is located in a region where its conformation is restricted, leading to enhanced emission. Conversely, in non-ionic micelles like TritonX-100, the ICT fluorescence intensity decreases, accompanied by an increase in emission from the locally excited (LE) state. biocrick.com This indicates a different binding location and interaction with the micellar environment, possibly involving specific hydrogen bonding interactions that influence the excited-state relaxation process. biocrick.com

The binding of DMACA within these supramolecular assemblies can be characterized by determining the binding or association constants, which quantify the strength of the interaction between the host (cyclodextrin or micelle) and the guest (DMACA) molecule.

Advanced Spectroscopic Characterization and Analysis

Steady-State and Time-Resolved Fluorescence Spectroscopy

4-(Dimethylamino)cinnamic acid is a fluorescent molecule whose emission properties are highly sensitive to its local environment. biocrick.com This sensitivity stems from its intramolecular charge transfer (ICT) character, where upon photoexcitation, electron density is transferred from the electron-donating dimethylamino group to the electron-accepting carboxylic acid group through the conjugated π-system. biocrick.com

Steady-state fluorescence spectroscopy reveals that the emission maximum (λ_em_) and quantum yield of DMACA are strongly dependent on solvent polarity. edinst.com In non-polar solvents, a blue-shifted emission with higher intensity is typically observed. As the solvent polarity increases, the emission spectrum shifts to longer wavelengths (a red shift) and the intensity often decreases. This solvatochromic shift is a hallmark of ICT compounds and reflects the stabilization of the more polar excited state in polar solvents.

Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics. edinst.commdpi.com The fluorescence decay of DMACA can often be described by multi-exponential kinetics, indicating the presence of different emitting species or complex relaxation pathways. scirp.org The fluorescence lifetime is a measure of the average time the molecule spends in the excited state and, like the steady-state parameters, is influenced by the surrounding environment. mdpi.com For instance, in constrained environments like cyclodextrin cavities or micelles, the fluorescence lifetime of DMACA may increase due to a reduction in non-radiative decay processes. biocrick.com

The table below summarizes typical fluorescence data for a related cinnamic acid derivative in different environments, illustrating the principles discussed.

| Solvent/System | Emission Maximum (λem, nm) | Fluorescence Lifetime (τ, ns) | Observations |

|---|---|---|---|

| Non-polar Solvent (e.g., 1,4-Dioxane) | ~413-464 | Relatively longer | Blue-shifted, higher intensity emission. researchgate.net |

| Polar Protic Solvent (e.g., Methanol) | ~437-508 | Relatively shorter | Red-shifted, lower intensity emission due to excited state stabilization and potential hydrogen bonding. researchgate.net |

| Cyclodextrin Complex | Blue-shifted vs. water | Increased | Enhanced fluorescence due to restricted environment. |

| Ionic Micelles (e.g., SDS) | - | - | Increased ICT fluorescence intensity. biocrick.com |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique for studying the electronic transitions in molecules like 4-(dimethylamino)cinnamic acid. The absorption spectrum of DMACA is characterized by strong absorption bands in the UV region, arising from π → π* transitions within the conjugated system that includes the phenyl ring, the acrylic acid moiety, and the dimethylamino group. chemrxiv.orgnih.gov

The position of the maximum absorption wavelength (λ_max_) is influenced by the electronic properties of the substituents on the cinnamic acid backbone and the solvent environment. The powerful electron-donating dimethylamino group at the para position causes a significant red shift (bathochromic shift) in the λ_max_ compared to unsubstituted cinnamic acid, due to the extension of the conjugated system and the resulting decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Solvent polarity can also affect the absorption spectrum, although generally to a lesser extent than the emission spectrum. This phenomenon, known as solvatochromism, can provide information about the change in dipole moment upon electronic transition.

The stereochemistry of the double bond also plays a role in the UV absorption spectrum. Generally, the trans isomer of a cinnamic acid derivative absorbs at a longer wavelength and has a larger molar extinction coefficient than the corresponding cis isomer. youtube.com This is because the trans isomer is more planar, allowing for more effective π-orbital overlap along the conjugated system, whereas steric hindrance in the cis isomer can force the phenyl ring out of planarity, disrupting conjugation. youtube.com

| Compound/Isomer | Typical λmax (nm) | Key Factors Influencing λmax |

|---|---|---|

| trans-4-(Dimethylamino)cinnamic acid | ~355 | Extended conjugation, electron-donating group. chemrxiv.org |

| cis-Cinnamic Acid | ~270 | Steric hindrance reduces planarity and conjugation. youtube.com |

| trans-Cinnamic Acid | ~274 | Greater planarity allows for more effective conjugation. youtube.com |

Vibrational Spectroscopy (IR, FTIR) for Structural Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within 4-(dimethylamino)cinnamic acid. nih.govnih.gov The vibrational spectrum exhibits a series of absorption bands corresponding to the characteristic vibrational modes of its functional groups.

Key vibrational modes for DMACA include:

O-H Stretching: A broad and intense band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. nih.gov

C-H Stretching: Aromatic and olefinic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ range. Aliphatic C-H stretching from the dimethylamino group is observed just below 3000 cm⁻¹.

C=O Stretching: The carbonyl stretching vibration is a very strong and sharp band, typically found around 1680-1710 cm⁻¹ for the hydrogen-bonded dimer. scielo.org.mx Its position is sensitive to the electronic effects of substituents and hydrogen bonding.

C=C Stretching: The stretching vibrations of the olefinic and aromatic carbon-carbon double bonds appear in the 1500-1650 cm⁻¹ region. scielo.org.mx

C-N Stretching: The stretching vibration of the aryl-nitrogen bond of the dimethylamino group is also present.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene (B151609) ring are found in the lower frequency region (below 1000 cm⁻¹) and are indicative of the substitution pattern.

FTIR spectroscopy is particularly useful for studying intermolecular interactions, such as the hydrogen bonding discussed previously. core.ac.uk The differences in the frequency and shape of the O-H and C=O bands can be used to distinguish between different polymorphic forms or to monitor changes in hydrogen bonding in different environments. nih.gov

The table below lists some of the characteristic vibrational frequencies for cinnamic acid derivatives.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H stretch (dimer) | 2500-3300 | Broad, strong band due to hydrogen bonding. nih.gov |

| Aromatic/Olefinic C-H stretch | 3000-3100 | Medium intensity bands. researchgate.net |

| C=O stretch (dimer) | 1680-1710 | Very strong, sharp band. scielo.org.mx |

| C=C stretch (olefinic) | ~1630 | Strong to medium intensity. scielo.org.mx |

| C=C stretch (aromatic) | 1500-1600 | Multiple bands of varying intensity. |

Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure and conformation of 4-(dimethylamino)cinnamic acid in solution. auremn.org.br Both ¹H and ¹³C NMR provide valuable information.

In the ¹H NMR spectrum , the chemical shifts and coupling constants of the protons are diagnostic.

The aromatic protons appear as a set of doublets, characteristic of a para-substituted benzene ring.

The olefinic protons (on the -CH=CH- group) appear as two doublets with a large coupling constant (typically >15 Hz), which is indicative of a trans configuration.

The dimethylamino protons give rise to a singlet in the aliphatic region.

The carboxylic acid proton is often a broad singlet at a downfield chemical shift, and its position is highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum provides information on the carbon framework.

The carbonyl carbon of the carboxylic acid is found at the most downfield position (typically >170 ppm). researchgate.net

The aromatic carbons show distinct signals, with the carbon attached to the nitrogen appearing at a significantly different chemical shift compared to the others due to the strong electron-donating effect of the dimethylamino group.

The olefinic carbons and the methyl carbons of the dimethylamino group also have characteristic chemical shifts.

NMR spectroscopy is particularly useful for conformational analysis. auremn.org.br For example, the relative planarity of the molecule and the rotational barriers around single bonds can be investigated using advanced NMR techniques and by studying the effect of temperature and solvent on the NMR parameters. scielo.org.mx In the solid state, CPMAS ¹³C NMR can be used to study the effects of crystal packing and polymorphism on the molecular structure, where signals of chemically equivalent carbons in solution may split due to their non-equivalence in the crystal lattice. researchgate.net

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | >10 | Sensitive to hydrogen bonding and solvent. |

| ¹H | Olefinic (-CH=CH-) | 6.0-8.0 | Coupling constant indicates cis/trans stereochemistry. |

| ¹H | Aromatic (Ar-H) | 6.5-8.0 | Substitution pattern on the benzene ring. |

| ¹H | Dimethylamino (-N(CH₃)₂) | ~3.0 | Presence of the dimethylamino group. |

| ¹³C | Carbonyl (C=O) | >170 | Characteristic of the carboxylic acid group. researchgate.net |

| ¹³C | Aromatic/Olefinic | 110-150 | Carbon framework of the conjugated system. |

Spectroscopic and Photophysical Investigations of 4 Dimethylamino Cinnamic Acid

Photophysical Studies

Polarization studies, which measure the anisotropy of fluorescence emission, provide valuable insights into the orientation of the emission transition dipole moment relative to the molecular structure of a fluorophore. For 4-(Dimethylamino)cinnamic acid (DMACA), such investigations have been crucial in elucidating the geometry of its emissive states, particularly in relation to the phenomenon of Twisted Intramolecular Charge Transfer (TICT).

Detailed research has shown that the orientation of the emission transition moment in DMACA is highly dependent on the molecular conformation upon excitation. researchgate.net In environments that promote the formation of a twisted conformer, such as polar and nonpolar solvents, as well as within the confined space of a β-cyclodextrin cavity, the emission transition moment has been found to be perpendicular to the main molecular axis. researchgate.net This perpendicular orientation is a significant finding, as it provides strong evidence for the existence of a TICT state.

In the ground state, DMACA is largely planar. Upon photoexcitation, an intramolecular charge transfer occurs from the electron-donating dimethylamino group to the electron-accepting cinnamic acid moiety. In polar solvents, the molecule can then undergo a conformational change, where the dimethylamino group twists relative to the phenyl ring. This twisting leads to a highly polar, charge-separated state known as the TICT state, which is responsible for the characteristic, large Stokes-shifted fluorescence band observed for DMACA in these environments. The finding that the emission from this state has a transition moment perpendicular to the molecular axis is fully consistent with the theoretical model of a TICT state, where the charge separation occurs along an axis orthogonal to the principal axis of the planar ground state. researchgate.net

These polarization studies have been instrumental in confirming that the dual fluorescence observed for DMACA in certain solvents arises from two distinct emissive states: a locally excited (LE) state, which is more planar, and the aforementioned TICT state. researchgate.net The orientation of the emission transition moment serves as a definitive characteristic to distinguish between these states.

The research findings from polarization studies on 4-(Dimethylamino)cinnamic acid in various environments are summarized in the table below.

| Environment Studied | Key Finding on Emission Transition Moment Orientation | Implication for Emissive State |

| Polar Solvents | Perpendicular to the molecular axis researchgate.net | Confirms the presence of a twisted conformer (TICT state) researchgate.net |

| Nonpolar Solvents | Perpendicular to the molecular axis researchgate.net | Suggests the formation of a twisted conformer researchgate.net |

| β-Cyclodextrin Cavity | Perpendicular to the molecular axis researchgate.net | Indicates that the confined environment promotes a twisted conformation researchgate.net |

Computational and Theoretical Studies on 4 Dimethylamino Cinnamic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules like DMACA. These ab initio and semi-empirical methods model the molecule's behavior at the atomic level.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic transitions and reactivity of DMACA. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

In molecules with donor and acceptor groups like DMACA, the distribution of these orbitals is telling. The HOMO is typically localized on the electron-donating dimethylamino group and the phenyl ring, while the LUMO is centered on the electron-accepting cinnamic acid moiety. This separation of orbitals supports the occurrence of an intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net A small HOMO-LUMO energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov From this analysis, several key molecular properties can be calculated, as shown in the table below. conicet.gov.arnih.gov

| Property | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |

| Global Electrophilicity (ω) | ω = μ2 / 2η (where μ = -χ) | An index that measures the propensity of a species to accept electrons. |

This interactive table summarizes key properties derived from HOMO-LUMO analysis.

Upon absorption of light, a molecule transitions from its ground electronic state to an excited state. This transition often involves a significant redistribution of electron density, leading to a change in the molecule's dipole moment. For DMACA, theoretical calculations have been instrumental in quantifying this change. researchgate.netresearchgate.net

Calculations show a substantial increase in the dipole moment upon excitation, confirming a significant charge transfer from the dimethylamino (donor) to the cinnamic acid (acceptor) part of the molecule. researchgate.netresearchgate.net Theoretical studies have computed the excited state dipole moments in different twisted geometries, revealing that a 90° twist of the dimethylamino group results in a state with the minimum energy and the maximum change in dipole moment. researchgate.net This twisted intramolecular charge transfer (TICT) state is a key feature of DMACA's photophysics. researchgate.net There is a good correlation between the theoretically computed change in dipole moment and values derived from experimental measurements. researchgate.net

| Method | Dipole Moment Change (Δμ) in Debye | Reference |

| Experimental | 9.23 D | researchgate.net |

| Theoretical | 7.5 D (for twisted geometry) | researchgate.net |

This interactive table compares experimental and theoretical values for the change in dipole moment upon excitation.

The conformation of DMACA, particularly the orientation of the dimethylamino group relative to the phenyl ring, is crucial to its electronic and photophysical properties. Quantum chemical calculations have been performed to explore the potential energy surface and identify the most stable conformations in both the ground and excited states. researchgate.net These studies confirm that the molecule adopts a twisted conformation in the excited state, leading to the formation of the TICT state. researchgate.net

DMACA is also recognized for its dual polarity characteristics. nih.govchemrxiv.org Theoretical investigations into the molecule's polarity in different solvent environments help to explain the solvent-dependent shifts observed in its absorption and emission spectra. researchgate.net Polarization studies, supported by theoretical calculations, suggest that the emission transition moment is perpendicular to the main molecular axis, which is consistent with the presence of a twisted conformer in the excited state. researchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For compounds like cinnamic acid and its derivatives, MD simulations provide valuable insights into their structural stability and interactions with other molecules, such as solvent molecules or biological macromolecules. nih.govgenominfo.org

While specific MD studies focusing solely on the intermolecular interactions of DMACA in solution are not extensively detailed in the provided context, the methodology is applied to similar molecules. Such simulations can identify which atoms have significant interactions with their surroundings, for example, with water molecules in an aqueous solution. nih.gov In the context of drug design, MD simulations are used to assess the stability of a ligand (like a cinnamic acid derivative) when bound to a protein's active site over a period of nanoseconds. nih.govgenominfo.org These simulations calculate parameters like the root-mean-square deviation (RMSD) to confirm that the ligand-protein complex remains stable, thus validating docking predictions. researchgate.netgenominfo.org

Theoretical Correlation with Experimental Photophysical Data

A key strength of computational studies is their ability to provide a theoretical framework for interpreting experimental data. For DMACA, there is a strong correlation between theoretical predictions and experimental photophysical observations.

UV-Visible Spectra: Time-dependent density functional theory (TD-DFT) calculations are used to simulate the electronic absorption spectra of molecules. conicet.gov.ar These theoretical spectra can be compared with experimentally measured UV-visible spectra to assign specific electronic transitions. conicet.gov.ar For DMACA, the calculated absorption spectra show good agreement with experimental findings, helping to identify the transitions as having intramolecular charge transfer character. researchgate.net

Dipole Moments: As mentioned previously, the theoretically calculated change in dipole moment from the ground to the excited state (7.5 D) shows good agreement with the experimentally determined value (9.23 D). researchgate.net This corroborates the experimental evidence for a highly polar excited state. researchgate.net

Twisted Intramolecular Charge Transfer (TICT): Quantum chemical calculations that predict a minimum energy state for a conformation where the dimethylamino group is twisted 90° provide a solid theoretical basis for the experimentally observed dual fluorescence in polar solvents, which is attributed to emission from both a locally excited state and the TICT state. researchgate.net

This synergy between theory and experiment is crucial for building a comprehensive understanding of the complex photophysical behavior of 4-(Dimethylamino)cinnamic acid.

Advanced Applications in Materials Science and Organic Electronics

Development of Optoelectronic Materials

While direct applications of 4-(dimethylamino)cinnamic acid (DMACA) in commercial Organic Light-Emitting Diodes (OLEDs) are not extensively documented in readily available literature, the core structure of DMACA is a key component in molecules designed for optoelectronic applications. The electroluminescent properties of materials are crucial for the emissive layer in an OLED, which is where the conversion of electrical energy into light occurs. oled.comresearchgate.net

Research has demonstrated the fabrication and characterization of an OLED using a derivative of dicyanomethylene-pyran that incorporates a (4-(dimethylamino)styryl) group, which is structurally related to DMACA. lnu.edu.uaresearchgate.net This suggests that the chromophoric system present in DMACA is a viable candidate for creating materials with light-emitting properties suitable for OLEDs. The performance of an OLED is highly dependent on the materials used in its various layers, including the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL). sigmaaldrich.comresearchgate.net The design of novel organic materials with high efficiency and stability is a continuous effort in the field of organic electronics. researchgate.net

The general structure of OLEDs consists of several organic layers sandwiched between two electrodes. sigmaaldrich.com When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively, and they recombine in the emissive layer to produce light. oled.com The efficiency and color of the emitted light are determined by the chemical structure of the emissive material. Cinnamic acid and its derivatives are known to possess a range of biological and chemical properties, and their synthesis can be tailored to enhance specific functionalities. beilstein-journals.orgresearchgate.netjocpr.comnih.gov

Table 1: Key Components of a Typical OLED Structure

| Layer | Function |

| Substrate | Provides mechanical support for the device. |

| Anode | Injects holes into the organic layers. |

| Hole Injection Layer (HIL) | Facilitates the injection of holes from the anode. |

| Hole Transport Layer (HTL) | Transports holes towards the emissive layer. |

| Emissive Layer (EML) | Site of electron-hole recombination and light emission. |

| Electron Transport Layer (ETL) | Transports electrons towards the emissive layer. |

| Cathode | Injects electrons into the organic layers. |

Cinnamic acid derivatives that contain an amino group, such as 4-(dimethylamino)cinnamic acid, are valuable precursors in the synthesis of dyes and pigments. The extended system of conjugated double bonds in these molecules makes them suitable for applications in optoelectronics and non-linear optics. The spectroscopic properties of these compounds can be finely tuned by modifying their chemical structure.

The synthesis of various amine derivatives of cinnamic acid has been achieved through the Knoevenagel condensation of the corresponding benzaldehydes with malonic acid. The resulting acids can then be converted into their methyl esters. The choice of esterification method can significantly impact the reaction efficiency and the purity of the final product. For instance, the use of dimethyl sulfate (B86663) in acetone (B3395972) has been reported to be a highly effective method.

The optical properties of these dyes are of significant interest. The absorption and emission wavelengths can be controlled by altering the substituents on the aromatic ring and by extending the conjugation length. This tunability is a key advantage in the design of materials for specific optoelectronic applications.

Exploration in Non-Linear Optical (NLO) Materials Development

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. These materials can alter the properties of light, such as its frequency, and are essential for technologies like optical switching and frequency conversion. The NLO response of a material is related to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

Cinnamic acid derivatives are promising candidates for NLO materials due to their inherent molecular structure. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of related compounds, such as triphenylamine-based α-cyanocinnamic acid derivatives. These studies have shown that the substitution of fluorine atoms at different positions on the phenyl ring can significantly enhance the second-order polarizability (βtot), a key measure of a material's NLO response. This suggests that targeted chemical modifications can lead to materials with excellent NLO properties.

The charge transfer from the donor (triphenylamine) to the acceptor (α-cyanocinnamic acid) along the x-axis plays a crucial role in the NLO response of these systems. The calculated βtot values for some of these designed systems are remarkably high, indicating their potential as second-order NLO materials.

Table 2: Calculated Second-Order Polarizability (βtot) for a Fluorine-Substituted Triphenylamine-based α-Cyanocinnamic Acid Derivative

| System | βtot (a.u.) |

| D4 | 70537.95 |

Data from a DFT study on triphenylamine-based α-cyanocinnamic acid compounds.

Design and Fabrication of Fluorescent Chemosensors and Probes

Fluorescent chemosensors are molecules designed to detect specific analytes, such as metal ions or biological molecules, through a change in their fluorescence properties. The design of these sensors often involves a fluorophore, which is a fluorescent molecule, linked to a recognition site that selectively binds to the target analyte.

Aminated cinnamic acid analogs, including 4-(dimethylamino)cinnamic acid (DMACA), have been investigated as promising candidates for the development of fluorescent probes. These molecules can exhibit changes in their fluorescence intensity or wavelength upon interaction with specific analytes, making them useful for detection and imaging applications.

One area of application for DMACA is in matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry (IMS). DMACA has been identified as a dual-polarity matrix that performs at a similar or superior level for lipid IMS compared to conventional matrices. Its strong extinction coefficient at 355 nm and vacuum stability make it a prime candidate for high spatial resolution MALDI IMS of phospholipids.

Furthermore, the design of fluorescent probes for the detection of metal ions is an active area of research. While specific examples of DMACA-based metal ion sensors are not detailed in the provided context, the general principles of fluorescent chemosensor design suggest that the DMACA scaffold could be functionalized to create selective probes for various metal ions. The development of such probes has significant implications for environmental monitoring and biological imaging.

Table 3: Comparison of DMACA with Conventional MALDI Matrices for Lipid IMS

| Matrix | Performance for Lipid IMS | Key Advantages |

| DMACA | Similar or superior to conventional matrices | Strong extinction coefficient at 355 nm, vacuum stability |

| ACA | Similar or superior to conventional matrices | Generates few in-source fragments |

ACA: 4-aminocinnamic acid

Investigation of Biological Activities and Underlying Mechanisms

Exploration of Broad Therapeutic Potential of 4-(Dimethylamino)cinnamic Acid and its Derivatives

Cinnamic acid and its derivatives are naturally occurring organic compounds found in various plants, recognized for their low toxicity and a wide spectrum of biological activities. nih.goveurekaselect.com These compounds, including 4-(Dimethylamino)cinnamic acid, have garnered attention in medicinal research for their potential as therapeutic agents. nih.gov The diverse pharmacological effects of cinnamic acid derivatives are attributed to their chemical structure, which allows for various modifications, leading to enhanced biological efficacy. nih.gov Research has confirmed that these derivatives possess anti-tumor, anti-inflammatory, antibacterial, anti-diabetic, and antioxidant properties. mdpi.comnih.gov

Antimicrobial Properties

Cinnamic acid and its derivatives have demonstrated notable antimicrobial activity against a range of pathogens. nih.govresearchgate.net Their mechanism of action often involves disrupting the cell membranes of microorganisms, inhibiting ATPase activity, and preventing the formation of biofilms. researchgate.net This makes them effective against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

The antimicrobial efficacy of these compounds is influenced by the nature and position of substituent groups on the cinnamic acid structure. nih.gov For instance, certain synthetic derivatives have shown stronger in vitro activity compared to the parent compound. mdpi.com Studies have highlighted the potent activity of some derivatives against drug-resistant strains, suggesting their potential as alternatives to conventional antibiotics. nih.gov The anti-biofilm activity is particularly significant, as biofilms are a key factor in the virulence of many pathogenic bacteria, such as Staphylococcus epidermidis. mdpi.com

Table 1: Antimicrobial Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Target Microorganism(s) | Observed Effect(s) | Reference(s) |

| Cinnamic acid | Staphylococcus aureus, Pseudomonas aeruginosa | Disruption of cell membrane, ATPase inhibition, biofilm prevention | researchgate.net |

| Cinnamic acid derivatives | Staphylococcus epidermidis | Strong anti-biofilm activity | mdpi.com |

| Synthetic cinnamamide (B152044) derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Significant antimicrobial activity, inhibition of biofilm formation | mdpi.com |

Anti-inflammatory Effects

The anti-inflammatory properties of cinnamic acid and its derivatives are well-documented. nih.govmdpi.com These compounds can mitigate inflammation by improving oxidative stress and reducing the infiltration of inflammatory cells. researchgate.net A key mechanism involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, which in turn suppresses the production of pro-inflammatory cytokines. mdpi.com

Anticancer Activity

Cinnamic acid derivatives have emerged as promising candidates in the development of novel anticancer agents. nih.govresearchgate.net Their antitumor effects are exerted through various mechanisms, including the induction of apoptosis (programmed cell death) in cancer cells. nih.gov These compounds have shown efficacy against a range of cancer cell lines, including those of the breast, colon, and lung. nih.govmdpi.com

The α,β-unsaturated acid moiety in cinnamic acid is considered a key feature for its potential therapeutic effects in cancer treatment. researchgate.net Synthetic derivatives have been designed and evaluated for their cytotoxicity against various cancer cell lines, with some showing significant inhibitory activity. mdpi.combiointerfaceresearch.com For example, certain N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have demonstrated notable activity against human cervical, ovarian, and breast cancer cells. mdpi.com

Table 2: Anticancer Activity of Cinnamic Acid Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect(s) | Reference(s) |

| Cinnamic acid derivatives | Breast, colon, lung cancer cells | Antiproliferative activity, induction of apoptosis | nih.gov |

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives | HeLa (cervical), SKOV-3 (ovarian), MCF-7 (breast) | Cytotoxic activity | mdpi.com |

| Simple cinnamic acids | HT-29, A-549, OAW-42, MDA-MB-231, HeLa | Varied antitumor activity | mdpi.com |

Neuroprotective and Antidiabetic Potential

Research has indicated that cinnamic acid and its derivatives possess neuroprotective properties. nih.gov Microbial transformation has been utilized to generate new derivatives of cinnamic acid with enhanced biological activity, showing potential as leads for neurodegenerative diseases. rsc.org

In the context of diabetes, cinnamic acid and its derivatives have shown promise in prevention and management. nih.govresearchgate.net Their mechanisms of action are multifaceted and include stimulating insulin (B600854) secretion, improving the function of pancreatic β-cells, inhibiting hepatic gluconeogenesis, and enhancing glucose uptake. nih.govresearchgate.netresearchgate.net Some derivatives have also been found to delay carbohydrate digestion and absorption. nih.govresearchgate.net For instance, p-methoxycinnamic acid has demonstrated significant inhibitory activity against yeast α-glucosidase, an enzyme involved in carbohydrate breakdown. nih.gov

Mechanistic Studies of Biological Interactions

Binding and Interaction with Biological Macromolecules (e.g., Serum Albumins)

The interaction of cinnamic acid and its derivatives with biological macromolecules, such as serum albumins, is crucial for their pharmacokinetic and pharmacodynamic properties. mdpi.com Serum albumin is the most abundant protein in mammalian blood and is responsible for binding and transporting various endogenous and exogenous substances. mdpi.com

Studies using fluorescence quenching, Fourier transform infrared (FT-IR) spectroscopy, and circular dichroism (CD) spectroscopy have been conducted to investigate the binding of cinnamic acid to bovine serum albumin (BSA). jst.go.jpnih.gov These studies have determined binding constants, thermodynamic parameters, and the specific binding site on the albumin molecule. jst.go.jpnih.gov For instance, it has been shown that cinnamic acid can bind to the subdomain IIA of BSA. jst.go.jpnih.gov The binding affinity can be influenced by the presence of other molecules, indicating potential drug-drug interactions at the protein-binding level. mdpi.com At a temperature of 310 K, the binding constant for cinnamic acid with BSA was determined to be 3.07×10^4 L·mol-1, with approximately one binding site. pku.edu.cn

Table 3: Binding Parameters of Cinnamic Acid with Bovine Serum Albumin (BSA)

| Parameter | Value | Method(s) of Determination | Reference(s) |

| Binding Constant (K) at 310 K | 3.07×10^4 L·mol-1 | Fluorescence Spectroscopy | pku.edu.cn |

| Number of Binding Sites (n) at 310 K | 1.10 | Fluorescence Spectroscopy | pku.edu.cn |

| Enthalpy Change (ΔH) | -16.457 kJ mol−1 | van't Hoff Equation | jst.go.jpnih.gov |

| Entropy Change (ΔS) | 38.028 J mol−1 K−1 | van't Hoff Equation | jst.go.jpnih.gov |

| Binding Site | Subdomain IIA | Displacement Experiment | jst.go.jpnih.gov |

Modulation of Protein Secondary Structure Upon Ligand Binding

Scientific investigations have demonstrated that 4-(Dimethylamino)cinnamic acid can induce changes in the secondary structure of proteins upon binding. Studies utilizing fluorescence spectroscopy to examine the interaction between DMACA and serum albumins, such as bovine serum albumin (BSA), have provided key insights into this mechanism. biocrick.comchemfaces.com

Table 1: Thermodynamic and Binding Parameters of DMACA with Serum Albumin

| Parameter | Value / Description | Source(s) |

| Binding Stoichiometry | 1:1 | biocrick.comchemfaces.com |

| Binding Site | Sub-domain IIA | biocrick.comchemfaces.com |

| Driving Mechanism | Entropy-driven | biocrick.comchemfaces.com |

| Binding Constant (Ka) | In the range of 104 dm3 mol-1 | biocrick.comchemfaces.com |

| Structural Effect | Induces changes in protein secondary structure | biocrick.comchemfaces.com |

Enzyme Inhibition Mechanisms (e.g., DHFR-TS)

While the broader class of cinnamic acid derivatives has been investigated for various biological activities, the available scientific literature does not specifically detail the inhibition of dihydrofolate reductase-thymidylate synthase (DHFR-TS) by 4-(Dimethylamino)cinnamic acid. However, the mechanism of DHFR-TS inhibition by other antifolate agents serves as a critical example of how small molecules can disrupt essential enzymatic pathways.

DHFR-TS is a bifunctional enzyme crucial for the de novo synthesis of purines and thymidine (B127349) nucleotides, which are essential for DNA replication and cell proliferation. Inhibitors, such as the well-known drug methotrexate, typically function by binding to the active site of the DHFR domain. This binding event prevents the conversion of dihydrofolate to tetrahydrofolate, a cofactor necessary for the subsequent synthesis of thymidine. By blocking this key step, these inhibitors effectively halt DNA synthesis, leading to cell death, a mechanism particularly effective against rapidly dividing cells like those found in cancers.

Free Radical Scavenging Properties and Antioxidant Mechanisms

Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. oup.com The antioxidant capacity of these compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. mdpi.comresearchgate.net

The primary mechanisms by which cinnamic acids exert their antioxidant effects include:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group (if present) or other active hydrogens can donate a hydrogen atom to a free radical, thereby neutralizing it.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the deprotonation of the antioxidant molecule followed by the transfer of an electron to the radical species.

The chemical structure of the derivative significantly influences its antioxidant potential. The presence and position of substituents on the aromatic ring can stabilize the resulting phenoxyl radical through resonance, enhancing the compound's radical scavenging efficiency. acs.org For instance, the conjugated double bond in the propenoic side chain of cinnamic acids contributes to the stabilization of the radical, making them more effective antioxidants than their benzoic acid counterparts. acs.org Studies on 4-(dimethylamino)cinnamic acid have explored its potential to mitigate oxidative stress by reducing lipid peroxidation, a key process in cellular damage induced by free radicals.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity and are crucial for designing more potent derivatives. For cinnamic acids, SAR studies have revealed key structural features that govern their antioxidant and other biological properties. oup.comsemanticscholar.org

The bioactivity of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. oup.comnih.gov

Influence of Phenyl Ring Substituents: The antioxidant activity is significantly enhanced by the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. mdpi.comacs.org These groups increase the stability of the phenoxyl radical formed during the scavenging process. acs.org The number and position of these groups are critical; for example, an ortho-dihydroxy (catechol) configuration often confers potent antioxidant activity. semanticscholar.org Conversely, electron-withdrawing groups can have a negative impact on the hydrogen-donating ability of the molecule. acs.org

Role of the Propenoic Acid Side Chain: The acrylic acid side chain is vital. semanticscholar.org The double bond conjugated with the aromatic ring participates in resonance stabilization of the radical, which is a key reason why cinnamic acids are generally better antioxidants than the corresponding benzoic acids. acs.org

In the case of 4-(Dimethylamino)cinnamic acid, the dimethylamino group at the para-position is a strong electron-donating group. This feature is expected to enhance the molecule's ability to participate in electron-transfer reactions central to its antioxidant and other bioactive functions. By systematically modifying these structural elements—the type and position of ring substituents and the nature of the carboxylic acid group—researchers can optimize the desired biological activity.

Table 2: General SAR Insights for Cinnamic Acid Derivatives' Antioxidant Activity

| Structural Feature | Impact on Bioactivity | Rationale | Source(s) |

| Propenoic Acid Chain | Essential for high activity | The conjugated double bond provides resonance stabilization for the radical formed. | acs.orgsemanticscholar.org |

| Electron-Donating Groups (-OH, -OCH₃, -N(CH₃)₂) | Generally increases activity | Stabilizes the antioxidant radical through resonance and inductive effects. | mdpi.comacs.org |

| Number/Position of -OH Groups | Critical for activity | An ortho-dihydroxy (catechol) group is particularly effective. More hydroxyl groups can increase activity, but not always linearly. | semanticscholar.orgnih.gov |

| Electron-Withdrawing Groups | Generally decreases activity | Negatively influences the hydrogen/electron-donating ability of the phenolic ring. | acs.org |

Future Research Directions and Emerging Challenges

Rational Design of Novel 4-(Dimethylamino)cinnamic Acid Derivatives with Tailored Properties

A primary focus of future research will be the rational design and synthesis of novel DMACA derivatives with precisely tailored properties for specific applications. This involves a deep understanding of structure-activity relationships, where modifications to the core DMACA scaffold can lead to enhanced or entirely new functionalities.

Continuing research into multi-target cinnamic acid derivatives is a promising avenue. nih.gov The antioxidant, anti-inflammatory, and anticancer properties of cinnamic acids are significantly influenced by the substituents on the aryl ring and the double bond. nih.gov By strategically modifying these positions, researchers can aim to develop compounds with improved physicochemical properties and enhanced biological activity. nih.gov For instance, the synthesis of conformationally constrained analogues of cinnamic acid has been shown to enhance plant growth inhibitory activity, highlighting the importance of the spatial relationship between the aromatic ring and the carboxylic acid moieties. nih.gov